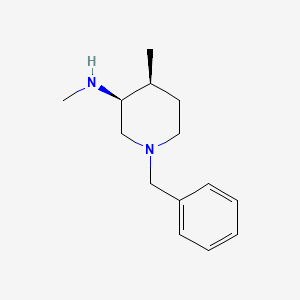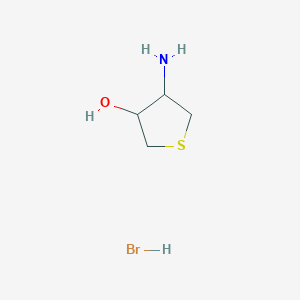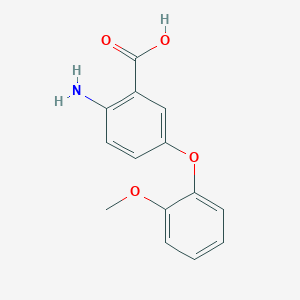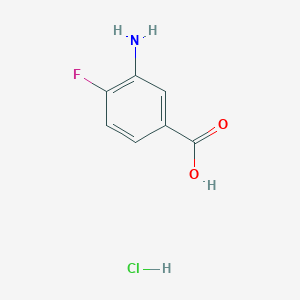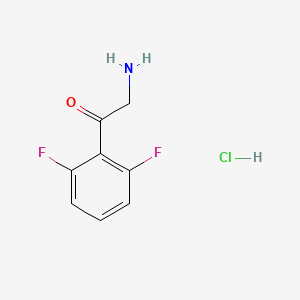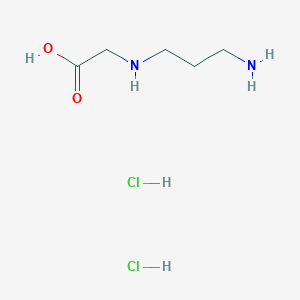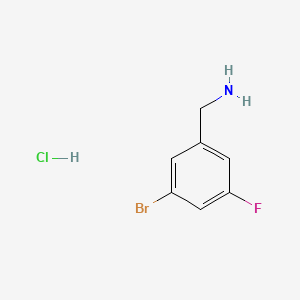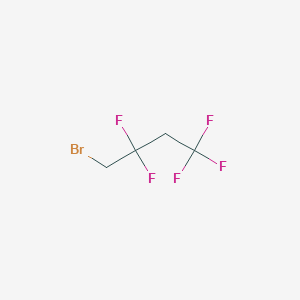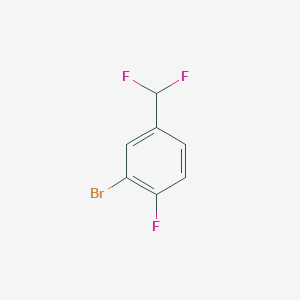![molecular formula C9H12F3N3O2 B1522133 2,2,2-trifluoroethyl N-[3-(1H-imidazol-1-yl)propyl]carbamate CAS No. 1197509-07-1](/img/structure/B1522133.png)
2,2,2-trifluoroethyl N-[3-(1H-imidazol-1-yl)propyl]carbamate
Overview
Description
“2,2,2-trifluoroethyl N-[3-(1H-imidazol-1-yl)propyl]carbamate” is a chemical compound with the molecular formula C9H12F3N3O2 . It is also known as Carbamic acid, N-[3-(1H-imidazol-1-yl)propyl]-, 2,2,2-trifluoroethyl ester .
Synthesis Analysis
The synthesis of imidazole-containing compounds, such as “2,2,2-trifluoroethyl N-[3-(1H-imidazol-1-yl)propyl]carbamate”, is a topic of ongoing research . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .Molecular Structure Analysis
The molecular structure of “2,2,2-trifluoroethyl N-[3-(1H-imidazol-1-yl)propyl]carbamate” consists of nine carbon atoms, twelve hydrogen atoms, three fluorine atoms, three nitrogen atoms, and two oxygen atoms .Scientific Research Applications
Antibacterial and Antimycobacterial Applications
The imidazole ring, which is part of the compound’s structure, is known for its antibacterial and antimycobacterial properties. This compound can be utilized in the development of new antibiotics that target resistant strains of bacteria. The presence of the trifluoroethyl group may enhance the compound’s ability to penetrate bacterial cell walls, thereby increasing its efficacy .
Anti-inflammatory and Antitumor Applications
Imidazole derivatives have been reported to exhibit anti-inflammatory and antitumor activities. The compound could be explored for its potential use in reducing inflammation or inhibiting tumor growth. Its unique structure might interact with specific cellular pathways involved in inflammation and cancer .
Antidiabetic Applications
The structural motif of imidazole is also associated with antidiabetic effects. Research into how this compound affects glucose metabolism and insulin sensitivity could lead to new treatments for diabetes, especially considering the potential for improved pharmacokinetics provided by the trifluoroethyl moiety .
Antiviral and Antioxidant Applications
Compounds with an imidazole base have shown promise in antiviral and antioxidant applications. This particular compound could be studied for its effectiveness against various viruses and its ability to scavenge free radicals, which are implicated in numerous diseases .
Anti-amoebic and Antihelmintic Applications
The imidazole ring is known to possess anti-amoebic and antihelmintic activities. This suggests that the compound could be used in the treatment of parasitic infections, offering a synthetic alternative to traditional remedies .
Organic Synthesis and Medicinal Chemistry
The trifluoroethyl group is significant in medicinal chemistry due to its influence on the biological activity of molecules. This compound could serve as a precursor or intermediate in the synthesis of various bioactive molecules, potentially leading to the development of new drugs with enhanced properties .
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological properties and can interact with various biological targets .
Mode of Action
Imidazole-containing compounds are known to interact with their targets in various ways, leading to a range of biological activities .
Biochemical Pathways
Imidazole-containing compounds are known to affect various biochemical pathways, leading to a range of biological activities .
Result of Action
Imidazole-containing compounds are known to have a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
2,2,2-trifluoroethyl N-(3-imidazol-1-ylpropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3O2/c10-9(11,12)6-17-8(16)14-2-1-4-15-5-3-13-7-15/h3,5,7H,1-2,4,6H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCDRXOBROHYRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCNC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




